molecular formula C7H11ClN2 B121671 p-Tolylhydrazine hydrochloride CAS No. 637-60-5

p-Tolylhydrazine hydrochloride

Cat. No.: B121671
CAS No.: 637-60-5
M. Wt: 158.63 g/mol
InChI Key: HMHWNJGOHUYVMD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Tolylhydrazine hydrochloride can be synthesized through the reaction of p-toluidine with sodium nitrite in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

p-Tolylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

p-Tolylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of heterocyclic compounds and as a building block for various organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential anticancer properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylhydrazine hydrochloride
  • 4-Bromophenylhydrazine hydrochloride
  • 4-Chlorophenylhydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • Phenylhydrazine hydrochloride

Uniqueness

p-Tolylhydrazine hydrochloride is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring. This structural modification imparts distinct chemical reactivity and biological activity compared to other phenylhydrazine derivatives. Its unique properties make it valuable in specific synthetic and research applications .

Properties

CAS No.

637-60-5

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

hydron;(4-methylphenyl)hydrazine;chloride

InChI

InChI=1S/C7H10N2.ClH/c1-6-2-4-7(9-8)5-3-6;/h2-5,9H,8H2,1H3;1H

InChI Key

HMHWNJGOHUYVMD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NN.Cl

Canonical SMILES

[H+].CC1=CC=C(C=C1)NN.[Cl-]

Key on ui other cas no.

35467-65-3
637-60-5

Pictograms

Acute Toxic; Irritant

Related CAS

539-44-6 (Parent)

Synonyms

(4-Methylphenyl)-hydrazine Hydrochloride; _x000B_(4-Methylphenyl)-hydrazine Monohydrochloride;  p-Tolyl-Hydrazine Hydrochloride;  p-Tolyl-Hydrazine Monohydrochloride;  N-(4-Methylphenyl)hydrazine Hydrochloride;  p-Methylphenylhydrazine GHydrochloride;  p-Tolylhy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can p-Tolylhydrazine hydrochloride initiate vinyl polymerization on its own?

A1: While the research doesn't explicitly state whether this compound alone can initiate vinyl polymerization, it suggests that it might possess some activity when combined with diazonium salts. The paper states that "the system diazonium salt/p-Tolylhydrazine hydrochloride may also have activity" []. This implies that the combination shows potential as a polymerization initiator, but further investigation is needed to confirm the individual role of this compound.

Q2: How does the combination of diazonium salts and this compound compare to other initiators mentioned in the research?

A2: The research primarily focuses on the effectiveness of diazonium salts combined with sodium metabisulfite as an initiator for acrylonitrile polymerization []. While the study mentions this compound as a potential redox component with diazonium salts, it doesn't provide a direct comparison in terms of efficacy or reaction kinetics. Further research is needed to evaluate and compare the effectiveness of these different initiator systems.

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